molecular formula C15H18F3N3O3S B3003235 3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one CAS No. 2034372-92-2

3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one

Cat. No.: B3003235
CAS No.: 2034372-92-2
M. Wt: 377.38
InChI Key: QJXVDYUMOQDISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H18F3N3O3S and its molecular weight is 377.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Activities

  • Research has explored the synthesis and chemical properties of compounds related to piperidine derivatives, which are structurally similar to the compound . For instance, piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized, with some showing significant anti-arrhythmic activity. This highlights the potential of such compounds in developing treatments for cardiac arrhythmias (Abdel‐Aziz et al., 2009).

Antimicrobial Activities

  • Piperidine and thiadiazole compounds have been synthesized with notable antibacterial and antifungal activities. For example, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives exhibited significant biological activity against various microorganisms, suggesting their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Potential as Enzyme Inhibitors

  • Certain trifluoromethyl-substituted compounds have been investigated for their inhibitory effects on enzymes like protoporphyrinogen IX oxidase. These studies contribute to understanding how such compounds can be utilized in disrupting specific biological pathways, potentially offering insights into new therapeutic targets (Li et al., 2005).

Central Nervous System (CNS) Potential

  • Compounds with a piperidine structure have been synthesized and evaluated for their potential as central nervous system agents. This indicates the possible use of similar compounds in researching treatments for CNS disorders, including depression and anxiety (Bauer et al., 1976).

Properties

IUPAC Name

3,3,3-trifluoro-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c1-19-12-4-2-3-5-13(12)21(25(19,23)24)11-6-8-20(9-7-11)14(22)10-15(16,17)18/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVDYUMOQDISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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